
trans-4-Pentadecene
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Overview
Description
trans-4-Pentadecene: is an organic compound with the molecular formula C15H30 . It is an alkene, specifically a long-chain hydrocarbon with a double bond located at the fourth carbon atom in the trans configuration. This compound is also known by its IUPAC name, (E)-4-Pentadecene .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Alkynes: One common method to synthesize trans-4-Pentadecene is through the partial hydrogenation of 4-pentadecyn-1-ene using a Lindlar catalyst. This reaction selectively reduces the triple bond to a double bond in the trans configuration.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde to form the desired alkene.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of long-chain alkanes. This process is carried out under controlled conditions to ensure the formation of the trans isomer.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-Pentadecene can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Hydrogenation: The compound can be fully hydrogenated to form pentadecane using hydrogen gas in the presence of a palladium or platinum catalyst.
Halogenation: this compound can react with halogens such as bromine or chlorine to form dihalogenated products.
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4
Hydrogenation: H2, Pd/C or Pt/C
Halogenation: Br2, Cl2
Major Products:
Epoxides and Diols: From oxidation reactions.
Pentadecane: From hydrogenation.
Dihalogenated Alkanes: From halogenation.
Scientific Research Applications
Chemical Properties and Structure
Trans-4-Pentadecene (C15H30) is an unsaturated hydrocarbon characterized by a double bond between the fourth and fifth carbon atoms in its linear chain. Its unique structure contributes to its reactivity and utility in various applications.
Biological Applications
1.1 Semiochemical in Apiculture
This compound has been identified as a semiochemical that plays a significant role in the behavior of honeybees, particularly in their hygienic behavior towards Varroa destructor-infested brood. Research shows that this compound is released by infested larvae, prompting bees to remove infested cells more effectively than those treated with control substances. In bioassays, cells treated with this compound exhibited a significantly higher emptying rate compared to untreated cells, indicating its potential use as a cue for pest management in beekeeping .
1.2 Plant Defense Mechanisms
Studies have indicated that long-chain alkenes like this compound can influence plant defense mechanisms against viral infections. For instance, the compound's presence has been linked to the modulation of secondary metabolites in plants infected by pathogens such as the Tobacco Mosaic Virus. This suggests that this compound could play a role in enhancing plant resistance through biochemical pathways .
Environmental Applications
2.1 Volatile Organic Compounds (VOCs)
As a volatile organic compound, this compound contributes to atmospheric chemistry and has implications for air quality studies. Its reactivity and role in forming secondary pollutants make it significant for understanding urban air pollution dynamics. The compound's behavior under various environmental conditions is critical for developing models that predict its impact on atmospheric chemistry .
2.2 Incremental Reactivity Scale
This compound is also evaluated within the context of its incremental reactivity, which is essential for regulatory purposes related to air quality management. The compound's position in hydrocarbon mixtures affects its photochemical reactivity and potential contributions to ozone formation, making it relevant for environmental assessments .
Industrial Applications
3.1 Chemical Synthesis
This compound serves as an important intermediate in the synthesis of various chemical products, including surfactants and lubricants. Its long carbon chain enhances the hydrophobic properties of end products, making it valuable in industries such as cosmetics, detergents, and specialty chemicals.
Study Reference | Application Area | Key Findings |
---|---|---|
Nazzi et al., 2004 | Apiculture | Enhanced removal rates of Varroa destructor-infested brood cells when treated with this compound |
Tobacco Mosaic Virus Study | Plant Defense | Modulation of secondary metabolites indicating improved resistance mechanisms |
Table 2: Environmental Impact Assessment
Study Reference | Application Area | Key Findings |
---|---|---|
Atmospheric Chemistry Perspective | VOCs | Contribution to secondary pollutant formation; importance in urban air quality models |
CARB Incremental Reactivity Study | Environmental Regulation | Position among hydrocarbons affecting ozone formation potential |
Mechanism of Action
The mechanism by which trans-4-Pentadecene exerts its effects depends on the specific application. In catalytic processes, the double bond in the trans configuration allows for selective interactions with catalysts, facilitating various chemical transformations. In biological systems, the compound can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
cis-4-Pentadecene: The cis isomer of 4-Pentadecene, which has different physical and chemical properties due to the different spatial arrangement of the double bond.
Pentadecane: The fully saturated alkane counterpart, which lacks the double bond and thus has different reactivity and applications.
Uniqueness: trans-4-Pentadecene is unique due to its trans configuration, which imparts distinct physical properties such as higher melting and boiling points compared to its cis isomer. This configuration also influences its reactivity and interactions in both chemical and biological systems.
Properties
CAS No. |
74392-34-0 |
---|---|
Molecular Formula |
C15H30 |
Molecular Weight |
210.40 g/mol |
IUPAC Name |
(E)-pentadec-4-ene |
InChI |
InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h7,9H,3-6,8,10-15H2,1-2H3/b9-7+ |
InChI Key |
IYDCZCBVYAESDR-VQHVLOKHSA-N |
Isomeric SMILES |
CCCCCCCCCC/C=C/CCC |
Canonical SMILES |
CCCCCCCCCCC=CCCC |
Origin of Product |
United States |
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